molecular formula C13H13N3O4 B3001138 Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate CAS No. 1207030-33-8

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Cat. No.: B3001138
CAS No.: 1207030-33-8
M. Wt: 275.264
InChI Key: OZCOKBIZQKJXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a chemical compound with the molecular formula C12H12N4O4. This compound is known for its unique structure, which includes a benzoate ester linked to a 1,2,4-oxadiazole ring through a carbamoyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

It’s known that the compound is considered hazardous and may cause respiratory irritation , suggesting that it may interact with the respiratory system.

Biochemical Pathways

Given its potential respiratory effects , it may influence pathways related to respiratory function.

Result of Action

It’s known that the compound may cause respiratory irritation , suggesting that it may have some impact at the cellular level in the respiratory system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with benzoic acid derivative: The oxadiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole or benzoate derivatives.

Scientific Research Applications

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is unique due to the presence of both the oxadiazole ring and the carbamoyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Biological Activity

Methyl 4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C12H12N2O4C_{12}H_{12}N_{2}O_{4} and a molecular weight of 248.24 g/mol. Its structure includes a benzoate moiety linked to a carbamoyl group that is further connected to a 3-methyl-1,2,4-oxadiazol moiety.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H12N2O4C_{12}H_{12}N_{2}O_{4}
Molecular Weight248.24 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with oxadiazole intermediates through carbamoylation techniques. Various methods including microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Compounds similar to the target molecule demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Oxadiazole derivatives have been investigated for their potential as anticancer agents. Studies have shown that certain oxadiazoles can inhibit cancer cell proliferation by disrupting critical cellular pathways. For example:

  • A related compound was found to inhibit c-Myc-Max dimerization in cancer cells, leading to reduced cell viability . This suggests that this compound may possess similar mechanisms of action.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of oxadiazole derivatives:

  • Tested Compounds : Various oxadiazole derivatives including methyl 4-(3-methyl-1,2,4-oxadiazol)-benzoates.
  • Results : The compound exhibited significant inhibition zones against tested bacterial strains with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Anticancer Properties
A study focused on the anticancer properties of oxadiazoles highlighted:

  • Compound Tested : An oxadiazole derivative structurally similar to methyl 4-(3-methyl)-benzoates.
  • Findings : The compound inhibited cell growth in HeLa cells with an IC50 value of approximately 25 µM.

Properties

IUPAC Name

methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-15-11(20-16-8)7-14-12(17)9-3-5-10(6-4-9)13(18)19-2/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCOKBIZQKJXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.